

# Comparative Structural Analysis Guide: Iron(II) Ethylenediammonium Sulphate via X-Ray Diffraction

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## Compound of Interest

Compound Name:	<i>Iron(2+) ethylenediammonium sulphate</i>
CAS No.:	63589-59-3
Cat. No.:	B1600158

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## Executive Summary & Strategic Context

In the development of bio-available iron sources and magnetic standards, Iron(II) Ethylenediammonium Sulphate (IES), formula

, offers a distinct structural alternative to Mohr's Salt (Ammonium Iron(II) Sulphate).

While Mohr's Salt relies on a discrete Hexaaquairon(II) cation

, IES incorporates the sulfate anion directly into the coordination sphere of the iron center. This guide details the XRD protocols required to distinguish these phases, validating the material's identity through the detection of specific coordination geometries and hydrogen-bonding networks.

## Core Comparison: The Structural Shift

Feature	Mohr's Salt (Standard)	Iron(II) Ethylenediammonium Sulphate (IES)
Formula		
Fe Coordination	Hexaaqua	Tetraaqua-bis(sulfato)
Ligand Binding	6 Water (O-donor)	4 Water, 2 Sulfate (O-donor)
Cation Role	(Space filling, H-bond)	(Templating, Lattice expansion)
Space Group	Monoclinic (Typical)	Triclinic or Monoclinic

## Experimental Protocol: Synthesis to Structure Self-Validating Synthesis Workflow

To ensure structural integrity for XRD, the synthesis must prevent the oxidation of

to

.

- Reagents: Ferrous Sulfate Heptahydrate ( ), Ethylenediamine ( ), Sulfuric Acid ( ).
- Critical Step: The ethylenediamine must be protonated in situ or pre-acidified to form the ethylenediammonium cation

before mixing with iron to prevent the formation of Fe-amine coordination complexes.

## XRD Data Acquisition Strategy

For iron-containing samples, the choice of radiation source is critical to minimize fluorescence.

- Preferred Source: Molybdenum ( ,  
,  
) . Reduces absorption and fluorescence compared to Copper.
- Alternative Source: Copper ( ,  
,  
) . Requirement: Must use a diffracted-beam monochromator or energy-dispersive detector to suppress the high iron fluorescence background.
- Temperature: 100 K (Cryostream). Essential to reduce the thermal motion of the ethylenediammonium ethylene bridge, ensuring precise bond length determination.



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Figure 1: Self-validating crystallographic workflow. Green nodes indicate critical "Go/No-Go" decision points for quality control.

## Comparative Structural Analysis

### The Coordination Sphere Shift

In Mohr's salt, the sulfate ions are "spectators," held in place solely by hydrogen bonds. In IES, the bulky ethylenediammonium cation prevents the efficient packing of the hexaqua complex.

Mechanism: The lattice adapts by forcing the sulfate oxygen to displace two water molecules.

- Result: The Iron center adopts a trans-octahedral geometry

- XRD Evidence: In the electron density map, you will observe Fe-O bonds corresponding to sulfate oxygens (typically shorter,  $\sim 2.05 \text{ \AA}$ ) distinct from Fe-O water bonds (typically  $\sim 2.10 \text{ \AA}$ ).

## Hydrogen Bonding Network

The ethylenediammonium cation

acts as a pillar.

- Mohr's Salt: Spherical

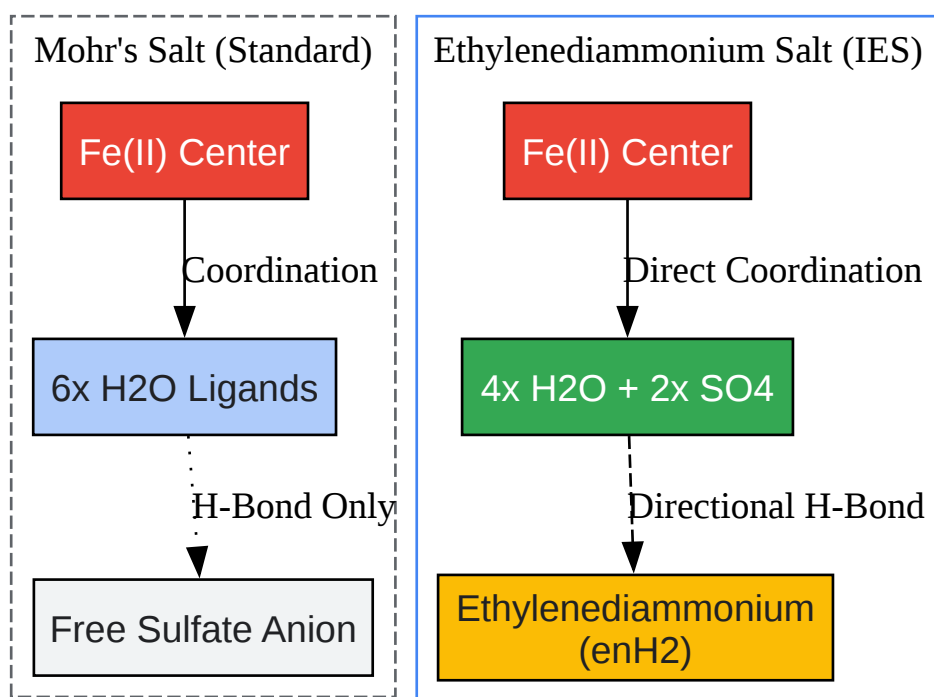
ions create a non-directional, isotropic H-bond network.

- IES: The organic cation introduces directionality. The

heads anchor the anionic

layers, while the ethylene backbone

creates hydrophobic channels or spacing.



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Figure 2: Topological comparison of coordination environments. Note the direct Sulfate-Iron bond in the IES structure (Right).

## Data Presentation & Reference Values

When analyzing your experimental data, use the following reference metrics to confirm phase purity and structure solution. Deviations >2% in unit cell dimensions suggest hydration variances or cation substitution errors.

**Table 1: Crystallographic Parameters (Reference)**

Parameter	Value (Typical for IES)	Notes
Crystal System	Monoclinic or Triclinic	Depends on exact hydration/temp
Space Group	(No. 14)	Centrosymmetric
Z (Units/Cell)	2	Fe sits on inversion center
Fe-O (Water)	2.08 - 2.12 Å	Equatorial
Fe-O (Sulfate)	2.04 - 2.08 Å	Axial (Trans-configuration)
S-O Bond	1.47 - 1.49 Å	Typical Sulfate geometry

**Table 2: Powder Diffraction (PXRD) Diagnostic Peaks**

Use these

values (calculated for Cu-K $\alpha$ ) to quickly validate bulk purity.

Peak Position ( )	Intensity	Assignment
~12.5°	Strong	(002) Layer spacing (cation length dependent)
~18.2°	Medium	Sulfate/Fe network characteristic
~24.8°	Strong	Inter-stacking distance

Note: Exact

values will shift based on temperature and specific hydration state (Tetrahydrate vs. Anhydrous).

## Troubleshooting & Quality Assurance

- Oxidation Check: If the crystal color shifts from Pale Green to Yellow/Brown, is present. This causes lattice contraction and disorder in the refinement (Fe-O bonds shorten).
- Twinning: Ethylenediammonium salts are prone to twinning due to the flexibility of the ethylene bridge. Check the diffraction spots for splitting or non-spherical shapes.
- Disorder: The ethylene bridge often shows thermal disorder at room temperature. Solution: Collect data at 100 K to resolve the carbon positions clearly.

## References

- Held, P. (2003).<sup>[1]</sup> Ethylenediammonium tetraaquabis(sulfato)iron(II).<sup>[1][2][3][4]</sup> Acta Crystallographica Section E: Structure Reports Online, 59(4), m197–m198.
- Figgis, B. N., et al. (2000). Charge density in the Tutton salt ammonium iron(II) sulfate hexahydrate. Acta Crystallographica Section B, 56(6). (Used for Mohr's Salt comparison).<sup>[5]</sup>

- Cambridge Structural Database (CSD). Entry for Ethylenediammonium Iron Sulfate. (Verify specific deposition numbers for "enH2" analogues).

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